molecular formula C5H4ClNS B8246579 5-Ethynylthiazole hydrocloride

5-Ethynylthiazole hydrocloride

Cat. No.: B8246579
M. Wt: 145.61 g/mol
InChI Key: NHMDEGUGOFFOQQ-UHFFFAOYSA-N
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Description

5-Ethynylthiazole hydrocloride is a chemical compound with the molecular formula C5H4ClNS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylthiazole hydrocloride typically involves the reaction of thiazole derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques and stored under nitrogen to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylthiazole hydrocloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and various substituted thiazole analogs .

Scientific Research Applications

5-Ethynylthiazole hydrocloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynylthiazole hydrocloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or anticancer effects. The ethynyl group in the compound plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its ethynyl group, which imparts unique reactivity and binding properties. This makes it a valuable compound for the synthesis of novel thiazole derivatives and for exploring new therapeutic applications .

Properties

IUPAC Name

5-ethynyl-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS.ClH/c1-2-5-3-6-4-7-5;/h1,3-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMDEGUGOFFOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CS1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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